molecular formula C19H19N3O4S2 B5793344 4-methyl-N-[6-[(4-methylphenyl)sulfonylamino]pyridin-2-yl]benzenesulfonamide

4-methyl-N-[6-[(4-methylphenyl)sulfonylamino]pyridin-2-yl]benzenesulfonamide

Cat. No.: B5793344
M. Wt: 417.5 g/mol
InChI Key: YEHXRPROGPJEEI-UHFFFAOYSA-N
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Description

4-methyl-N-[6-[(4-methylphenyl)sulfonylamino]pyridin-2-yl]benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antimicrobial agents. This compound features a sulfonamide group attached to a pyridine ring, which is further substituted with a 4-methylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[6-[(4-methylphenyl)sulfonylamino]pyridin-2-yl]benzenesulfonamide typically involves multi-step organic reactions. One common method is the sulfonylation of an amine precursor with a sulfonyl chloride derivative. The reaction conditions often include the use of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. Solvent recovery and recycling are also important aspects of industrial production to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[6-[(4-methylphenyl)sulfonylamino]pyridin-2-yl]benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide or dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-methyl-N-[6-[(4-methylphenyl)sulfonylamino]pyridin-2-yl]benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methyl-N-[6-[(4-methylphenyl)sulfonylamino]pyridin-2-yl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. The pyridine ring may also participate in π-π stacking interactions with aromatic residues in the target protein, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-(4-methylphenyl)benzenesulfonamide
  • 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
  • N-(3-chloro-4-methoxy-phenyl)-4-methyl-N-[1-[5-(4-nitro-phenyl)-furan-2-yl]-meth-(E)-ylidene-hydrazinocarbonylmethyl]-benzenesulfonamide

Uniqueness

4-methyl-N-[6-[(4-methylphenyl)sulfonylamino]pyridin-2-yl]benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the pyridine and sulfonamide groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and development.

Properties

IUPAC Name

4-methyl-N-[6-[(4-methylphenyl)sulfonylamino]pyridin-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S2/c1-14-6-10-16(11-7-14)27(23,24)21-18-4-3-5-19(20-18)22-28(25,26)17-12-8-15(2)9-13-17/h3-13H,1-2H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEHXRPROGPJEEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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